molecular formula C25H23N5O5S B2592009 N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-75-3

N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2592009
CAS No.: 852168-75-3
M. Wt: 505.55
InChI Key: HHISYBQLNLPYOV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This compound acts as a ATP-competitive inhibitor of CDK2 and CDK9 , leading to the disruption of cell cycle progression and the suppression of transcription. Its primary research value lies in its application in oncology, where it is used to investigate cell cycle dynamics, transcriptional regulation, and mechanisms of apoptosis in various cancer cell lines. By inducing cell cycle arrest, particularly at the G1/S phase, this inhibitor serves as a valuable chemical probe for studying uncontrolled cellular proliferation and for evaluating the therapeutic potential of CDK inhibition in preclinical models of diseases like acute myeloid leukemia (AML) and other malignancies. The compound is provided for research use only to support the development of novel targeted cancer therapies.

Properties

CAS No.

852168-75-3

Molecular Formula

C25H23N5O5S

Molecular Weight

505.55

IUPAC Name

N-(4-acetylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N5O5S/c1-14(31)15-5-9-17(10-6-15)26-19(32)13-36-23-20-22(29(2)25(34)30(3)24(20)33)27-21(28-23)16-7-11-18(35-4)12-8-16/h5-12H,13H2,1-4H3,(H,26,32)

InChI Key

HHISYBQLNLPYOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name and molecular structure indicate a complex arrangement that includes a pyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is C17H15N7O4SC_{17}H_{15}N_{7}O_{4}S, with a molecular weight of 445.47 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antineoplastic Effects : Many pyrimidine derivatives have been studied for their potential as anticancer agents. The presence of the acetylphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Properties : Compounds containing pyrimidine and thiol groups have shown promise in reducing inflammation. This suggests that this compound may possess similar effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and inflammatory pathways.
  • Receptor Modulation : The compound could interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA synthesis, which is crucial for their anticancer properties.

Research Findings

A review of available literature reveals several studies focusing on the biological activities of related compounds:

StudyFindings
Investigated the antitumor effects of pyrimidine derivatives showing significant cytotoxicity against various cancer cell lines.
Reported anti-inflammatory activity in animal models using similar thioacetamide derivatives.
Discussed structure-activity relationships (SAR) indicating that modifications to the thiol group enhance biological efficacy.

Case Studies

  • Anticancer Activity : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with similar structural features exhibited potent cytotoxic effects against breast cancer cells (MCF-7). The study found IC50 values indicating effective concentration levels for inducing apoptosis.
  • Anti-inflammatory Effects : In an experimental model of arthritis, a derivative with a similar thiophenol structure significantly reduced paw edema in rats compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Biological Activity (Hypothesized)
Target Compound Pyrimido[4,5-d]pyrimidine 4-Methoxyphenyl, 6,8-dimethyl, 5,7-dioxo, 4-acetylphenyl N/A N/A Kinase inhibition, enzyme targeting
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine Chlorophenyl, styryl, cyano 85% N/A Not specified
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () Pyrimidinone Phenoxyphenyl, methyl 60% 224–226 Antimicrobial potential
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide () Thieno[2,3-d]pyrimidine 4-Methylphenyl, oxy linker 58% 204–205 Not specified
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine 4,6-Dimethyl, 4-methylpyridyl N/A N/A Bioactive intermediate

Key Observations:

Thieno[2,3-d]pyrimidine () introduces sulfur into the aromatic system, which may alter electronic properties and bioavailability .

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing chlorophenyl in , which may influence reactivity or binding affinity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Stability
Target Compound ~540 ~3.5 Low (lipophilic substituents) High (crystalline structure inferred)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ~450 ~4.2 Moderate (polar cyano group) Moderate
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ~385 ~2.8 High (ketone and ether groups) Moderate

Key Observations:

  • The target compound’s higher molecular weight and lipophilic substituents (acetylphenyl, dimethyl) suggest lower aqueous solubility compared to simpler analogs like .
  • The 5,7-dioxo groups may form hydrogen bonds, improving target binding but reducing metabolic stability .

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